3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with dimethoxyphenyl and dimethoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate typically involves the condensation of 3,4-dimethoxybenzoyl chloride with a suitable chromen-2-one derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4-dimethoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chromen-2-one and dimethoxybenzoate moieties sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H24O8 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H24O8/c1-15-19-14-18(34-26(28)17-7-10-22(31-3)24(13-17)33-5)8-11-20(19)35-27(29)25(15)16-6-9-21(30-2)23(12-16)32-4/h6-14H,1-5H3 |
InChI Key |
MVIZSWIQNNROMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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